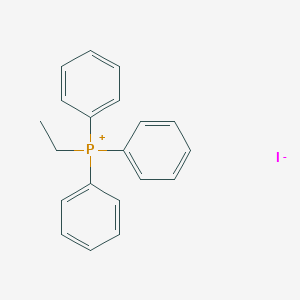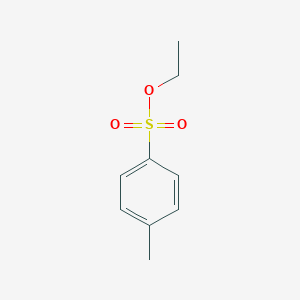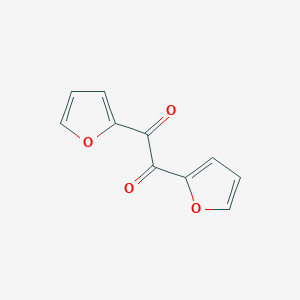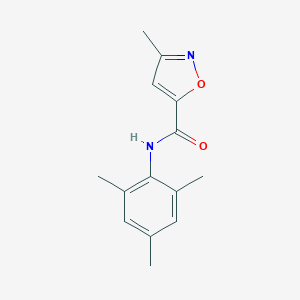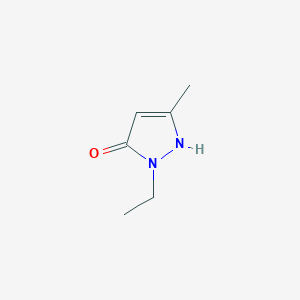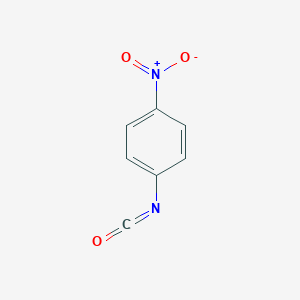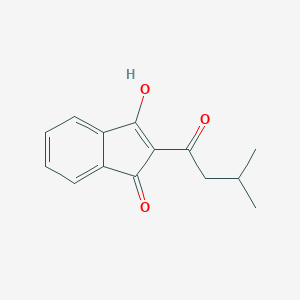
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one, also known as HMI-1, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound belongs to the family of indenones and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression.
生化学的および生理学的効果
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting the mitochondrial membrane potential. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to reduce oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the major advantages of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has also been shown to have neuroprotective and anti-inflammatory properties, which make it a potential candidate for the treatment of neurodegenerative diseases and inflammatory disorders. However, one of the limitations of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects.
将来の方向性
There are several future directions for the research on 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. One of the directions is to optimize the synthesis method to produce 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with improved solubility and bioavailability. Another direction is to further investigate the mechanism of action of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one and its potential side effects. In addition, more research is needed to explore the potential applications of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one in other fields, such as neurodegenerative diseases and inflammatory disorders. Overall, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one involves the reaction of 3-methyl-2-butanone with indene under acidic conditions. The resulting compound is then subjected to a series of purification steps to obtain pure 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one. This synthesis method has been optimized to produce high yields of 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one with minimal impurities.
科学的研究の応用
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Several studies have shown that 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 3-Hydroxy-2-(3-methylbutanoyl)inden-1-one has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
139307-18-9 |
|---|---|
製品名 |
3-Hydroxy-2-(3-methylbutanoyl)inden-1-one |
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-hydroxy-2-(3-methylbutanoyl)inden-1-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)7-11(15)12-13(16)9-5-3-4-6-10(9)14(12)17/h3-6,8,16H,7H2,1-2H3 |
InChIキー |
XLGORMZCXDBMNV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
正規SMILES |
CC(C)CC(=O)C1=C(C2=CC=CC=C2C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



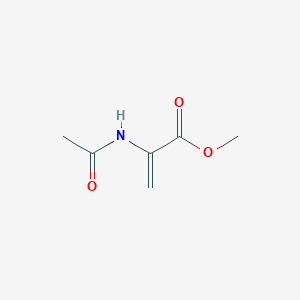
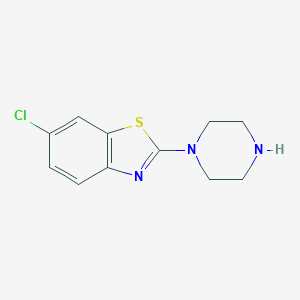
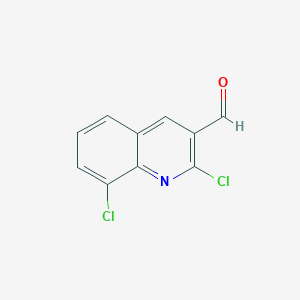
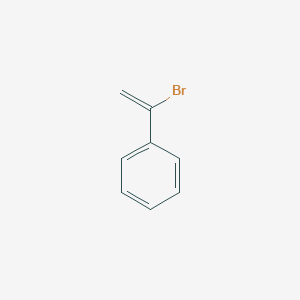
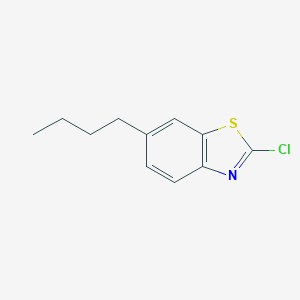
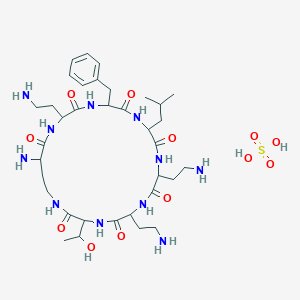

![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
